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molecular formula C9H10N2 B1341427 1H-Indole-6-methanamine CAS No. 3468-17-5

1H-Indole-6-methanamine

Cat. No. B1341427
M. Wt: 146.19 g/mol
InChI Key: FURRUNQWZZOXOT-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

A mixture of 1H-indole-6-carbonitrile (prepared by the literature procedure: Batcho, A. D.; Leimgruber, W. Organic Syntheses 1985, 63, 214-225; 1.50 g, 10.6 mmol), Raney an nickel and concentrated aqueous ammonia (4 mL) in ethanol (50 mL) was hydrogenated at atmospheric pressure overnight. The mixture was filtered through Celite® and the filter cake was washed thoroughly with ethanol, while taking care not to allow the catalyst to become dry. The combined filtrates were concentrated to give 1H-indole-6-methanamine (1.50 g, 97% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]#[N:11])[CH:8]=2)[CH:3]=[CH:2]1.N>C(O)C.[Ni]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:10][NH2:11])[CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the literature procedure
CUSTOM
Type
CUSTOM
Details
was hydrogenated at atmospheric pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
WASH
Type
WASH
Details
the filter cake was washed thoroughly with ethanol
CUSTOM
Type
CUSTOM
Details
to become dry
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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